molecular formula C11H9F3O2 B1464649 2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid CAS No. 2262-03-5

2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

Cat. No. B1464649
CAS RN: 2262-03-5
M. Wt: 230.18 g/mol
InChI Key: UKRIUIRBTVRYAH-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H9F3O2 . It contains a cyclopropane ring, a carboxylic acid group, and a trifluoromethyl group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid” consists of a cyclopropane ring attached to a phenyl ring with a trifluoromethyl group and a carboxylic acid group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

2. Suzuki-Coupling Reactions

  • Summary of the Application: 2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these reactions are 2-trifluoromethyl aryl or heteroaryl derivatives .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRIUIRBTVRYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid

CAS RN

201164-18-3
Record name rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
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2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
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2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
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2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
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2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
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2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

Citations

For This Compound
5
Citations
PH Toy, B Dhanabalasingam… - The Journal of …, 1997 - ACS Publications
The syntheses of racemic and enantiomerically enriched trans-1-methyl-2-(4-(trifluoromethyl)phenyl)cyclopropane (3) and the possible oxidation products from enzyme-catalyzed …
Number of citations: 66 pubs.acs.org
CG Hamaker, JP Djukic, DA Smith, LK Woo - Organometallics, 2001 - ACS Publications
Catalytic systems derived from [Os(TTP)] 2 or Fe(TTP) (TTP = 5,10,15,20-tetra-p-tolylporphyrinato) are extremely efficient at converting styrenes and diazo reagents to cyclopropanes in …
Number of citations: 73 pubs.acs.org
CG Hamaker, JP Djukic, DA Smith, LK Woo - Transition metal-mediated … - core.ac.uk
Group 8 metalloporphyrins complexes are excellent precatalysts for cyclopropanation reactions. Catalytic systems derived from [Os (TTP)] 2 or Fe (TTP), TTP= 5, 10, 15, 20-tetra-/?-…
Number of citations: 2 core.ac.uk
JA Pollock - 2011 - dukespace.lib.duke.edu
Lysine specific demethylase 1 (LSD1) is a FAD-dependent amine oxidase enzyme responsible for removing methyl groups from the side chain nitrogen of lysine within histones in order …
Number of citations: 3 dukespace.lib.duke.edu
CG Hamaker - 1999 - search.proquest.com
Metalloporphyrins have long been used as catalysts. Rhodium (III) porphyrin complexes are effective catalysts for cyclopropanation and CH insertion reactions. The mechanism of …
Number of citations: 5 search.proquest.com

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